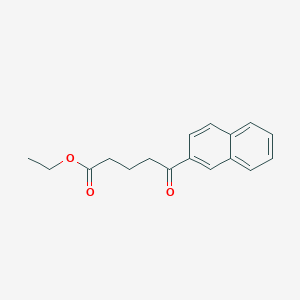

Ethyl 5-(2-naphthyl)-5-oxovalerate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-naphthalen-2-yl-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-2-20-17(19)9-5-8-16(18)15-11-10-13-6-3-4-7-14(13)12-15/h3-4,6-7,10-12H,2,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOKJNORNTYAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645605 | |

| Record name | Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109089-73-8 | |

| Record name | Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-(2-naphthyl)-5-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(2-naphthyl)-5-oxovalerate is a keto-ester derivative featuring a naphthalene moiety. This compound and its analogues are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The presence of the naphthalene group, a well-known pharmacophore, suggests potential applications as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 109089-73-8 | [1] |

| Molecular Formula | C₁₇H₁₈O₃ | [1] |

| Molecular Weight | 270.32 g/mol | [1] |

| Appearance | Not explicitly available, likely a solid or oil | |

| Melting Point | Data not available in searched literature | |

| Boiling Point | Data not available in searched literature | |

| Solubility | Data not available in searched literature |

Synthesis

The primary synthetic route to this compound is the Friedel-Crafts acylation . This well-established reaction in organic chemistry involves the electrophilic substitution of an aromatic ring with an acyl group. In this specific synthesis, naphthalene is acylated using a derivative of glutaric acid.

General Reaction Scheme

The synthesis typically proceeds by reacting naphthalene with ethyl glutaryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

References

An In-depth Technical Guide on the Chemical Properties of Ethyl 5-(2-naphthyl)-5-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Ethyl 5-(2-naphthyl)-5-oxovalerate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide also incorporates data from closely related structural analogs to provide a predictive framework for its characteristics and behavior.

Core Chemical Properties

This compound is a keto ester featuring a naphthalene moiety. Its core chemical and physical properties are summarized below. It is important to note that while some data is available from commercial suppliers, experimental values for properties such as melting and boiling points are not readily found in the literature.

Table 1: Physicochemical Properties of this compound and a Structural Isomer

| Property | This compound | Ethyl 5-(1-naphthyl)-5-oxovalerate (Predicted) |

| CAS Number | 109089-73-8 | 40335-93-1 |

| Molecular Formula | C₁₇H₁₈O₃ | C₁₇H₁₈O₃ |

| Molecular Weight | 270.32 g/mol | 270.32 g/mol |

| Boiling Point | Not available | 430.5 ± 28.0 °C |

| Density | Not available | 1.121 ± 0.06 g/cm³ |

| Solubility | Not available | Not available |

| Melting Point | Not available | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached through established methods for the preparation of γ-keto esters. A common and effective method is the Friedel-Crafts acylation.

Proposed Synthesis: Friedel-Crafts Acylation

A plausible synthetic route involves the Friedel-Crafts acylation of naphthalene with a suitable acylating agent, such as the acid chloride derived from ethyl hydrogen glutarate (ethyl 5-chloro-5-oxovalerate).

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Preparation of Acylating Agent: Ethyl hydrogen glutarate is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form ethyl 5-chloro-5-oxovalerate. This reaction is typically performed in an inert solvent under reflux, followed by distillation to purify the acid chloride.

-

Friedel-Crafts Acylation:

-

In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser with a gas outlet, add anhydrous aluminum chloride (AlCl₃) to an inert solvent (e.g., carbon disulfide or dichloromethane) under a nitrogen atmosphere.

-

Cool the suspension in an ice bath.

-

A solution of naphthalene and ethyl 5-chloro-5-oxovalerate in the same inert solvent is added dropwise to the stirred suspension.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization to yield this compound.

-

Spectroscopic Characterization (Predictive)

While specific spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons (Naphthyl): Multiple signals in the range of δ 7.5-8.5 ppm. - Methylene Protons (adjacent to ketone): A triplet around δ 3.1-3.3 ppm. - Methylene Protons (adjacent to ester): A triplet around δ 2.4-2.6 ppm. - Methylene Protons (central): A multiplet around δ 2.0-2.2 ppm. - Ethyl Ester Protons: A quartet around δ 4.1 ppm (OCH₂) and a triplet around δ 1.2 ppm (CH₃). |

| ¹³C NMR | - Ketone Carbonyl: δ 198-202 ppm. - Ester Carbonyl: δ 172-175 ppm. - Naphthyl Carbons: Multiple signals in the range of δ 124-136 ppm. - OCH₂ (Ethyl Ester): δ ~60 ppm. - Methylene Carbons: Signals in the range of δ 20-40 ppm. - CH₃ (Ethyl Ester): δ ~14 ppm. |

| IR (Infrared) | - C=O Stretch (Ketone): Strong absorption band around 1685 cm⁻¹. - C=O Stretch (Ester): Strong absorption band around 1735 cm⁻¹. - C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹. - C-O Stretch (Ester): Bands in the 1000-1300 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 270.32. - Key Fragmentation Patterns: Likely fragmentation includes cleavage at the acyl-naphthyl bond to give a naphthoyl cation (m/z = 155), and fragmentation of the ethyl ester group. |

Potential Biological Activities and Drug Development Applications

While specific biological data for this compound is lacking, the structural motifs of a naphthalene ring and a keto-ester functionality are present in many biologically active molecules. This suggests that this compound could be a valuable scaffold for drug discovery.

Areas of Potential Biological Interest

-

Antimicrobial Activity: Naphthalene derivatives and keto esters have independently shown antimicrobial properties. The combination of these functionalities could lead to compounds with activity against various bacterial and fungal strains.[1][2]

-

Anticancer Activity: The naphthalene nucleus is a common feature in many anticancer agents.[3][4][5][6] Compounds containing this moiety have been shown to exhibit cytotoxicity against various cancer cell lines.

-

Enzyme Inhibition: The keto-ester group can interact with the active sites of various enzymes. For instance, related compounds have been investigated as inhibitors of cholinesterases and other hydrolases.[7][8]

Hypothetical Drug Discovery Workflow

The exploration of this compound and its derivatives in a drug discovery context would likely follow a structured workflow.

Caption: A generalized workflow for drug discovery.

Conclusion

This compound represents a chemical entity with significant potential for further investigation, particularly in the field of medicinal chemistry. While direct experimental data is currently sparse, this guide provides a robust, predictive framework based on the known chemistry of its constituent functional groups and structural analogs. The proposed synthetic route is based on well-established organic chemistry principles, and the predicted spectroscopic and biological properties offer a starting point for future research. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this compound and to explore its potential as a scaffold for the development of new therapeutic agents.

References

- 1. Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naphthyl-Substituted Ruthenium(II)–Arene Complexes: Exploring the Impact of Binding Modes on Cytotoxicity in Cancer and Normal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereo-specific inhibition of acetyl- and butyryl-cholinesterases by enantiomers of cis,cis-decahydro-2-naphthyl-N-n-butylcarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 5-(2-naphthyl)-5-oxovalerate, known by its IUPAC name, ethyl 5-(naphthalen-2-yl)-5-oxopentanoate. Due to the limited availability of published data on this specific compound, this document outlines a probable synthetic pathway via Friedel-Crafts acylation, details general experimental protocols for its characterization, and discusses its potential biological significance in the context of related naphthalene-containing molecules. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar compounds.

Chemical Identity and Properties

The formal IUPAC name for this compound is ethyl 5-(naphthalen-2-yl)-5-oxopentanoate .

Table 1: Physicochemical Properties of Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₃ | Calculated |

| Molecular Weight | 270.32 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone) | Predicted |

Synthesis and Mechanism

The most probable and industrially scalable method for the synthesis of ethyl 5-(naphthalen-2-yl)-5-oxopentanoate is the Friedel-Crafts acylation of naphthalene. This electrophilic aromatic substitution reaction involves the reaction of naphthalene with an acylating agent, in this case, a derivative of glutaric acid, in the presence of a Lewis acid catalyst.

The reaction's regioselectivity—substitution at the 1- or 2-position of the naphthalene ring—is highly dependent on the reaction conditions. Steric hindrance from the relatively bulky acyl group typically favors substitution at the more accessible 2-position, particularly under conditions of thermodynamic control.

Caption: Proposed synthetic workflow for ethyl 5-(naphthalen-2-yl)-5-oxopentanoate.

Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized experimental protocol for the synthesis of ethyl 5-(naphthalen-2-yl)-5-oxopentanoate.

Materials:

-

Naphthalene

-

Ethyl 4-(chloroformyl)butanoate (or ethyl glutaryl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Acylating Agent: Ethyl 4-(chloroformyl)butanoate is dissolved in anhydrous dichloromethane and added dropwise to the stirred suspension of aluminum chloride via the dropping funnel. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

-

Addition of Naphthalene: A solution of naphthalene in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Product: The crude product is purified by column chromatography on silica gel or by recrystallization to yield ethyl 5-(naphthalen-2-yl)-5-oxopentanoate.

Characterization

The structure and purity of the synthesized ethyl 5-(naphthalen-2-yl)-5-oxopentanoate would be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methylene protons of the pentanoate chain, and aromatic protons of the naphthalene ring system. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, carbons of the ethyl group, methylene carbons, and the aromatic carbons of the naphthalene moiety. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for the C=O stretching of the ester and ketone, C-O stretching of the ester, and C-H stretching of the aromatic and aliphatic groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Potential Biological Significance and Future Research

While no specific biological activities have been reported for ethyl 5-(naphthalen-2-yl)-5-oxopentanoate, the naphthalene scaffold is a common motif in many biologically active compounds. Naphthalene derivatives have been investigated for a wide range of therapeutic applications, including as anticancer and antimicrobial agents.[1][2]

The presence of both a keto and an ester functional group in ethyl 5-(naphthalen-2-yl)-5-oxopentanoate makes it an interesting candidate for further chemical modification and biological screening.

Caption: Logical workflow for the preliminary biological evaluation of the title compound.

Future research should focus on the development of a reliable synthetic protocol, full characterization of the compound, and screening for its biological activities. The exploration of structure-activity relationships (SAR) through the synthesis of analogues could also be a valuable avenue of investigation.

References

An In-depth Technical Guide to the Synthesis of Ethyl 5-(2-naphthyl)-5-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for Ethyl 5-(2-naphthyl)-5-oxovalerate, a keto-ester derivative of naphthalene. The synthesis is centered around a Friedel-Crafts acylation reaction, a robust and widely used method for the formation of aryl ketones. This document provides detailed, plausible experimental protocols for each synthetic step, presents expected quantitative data in a clear, tabular format, and includes diagrams to illustrate the chemical pathway and experimental workflow. The information herein is compiled from established chemical principles and analogous reactions, providing a solid foundation for the laboratory synthesis of this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from commercially available adipic acid and naphthalene. The pathway involves the preparation of an acylating agent, ethyl 5-chloro-5-oxovalerate, followed by a Lewis acid-catalyzed Friedel-Crafts acylation of naphthalene.

The overall reaction scheme is as follows:

Step 1: Preparation of Ethyl 5-chloro-5-oxovalerate

-

Part A: Synthesis of Ethyl hydrogen adipate (Mono-esterification of Adipic Acid)

-

Part B: Conversion to Ethyl 5-chloro-5-oxovalerate (Acyl Chloride Formation)

Step 2: Friedel-Crafts Acylation of Naphthalene

The regioselectivity of the Friedel-Crafts acylation of naphthalene is a critical consideration. While the 1-position is kinetically favored, the 2-substituted product, which is the target, is often the thermodynamically more stable product.[1] Reaction conditions can be optimized to favor the formation of the 2-isomer.

Synthesis Pathway Diagram

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Preparation of Ethyl 5-chloro-5-oxovalerate

Part A: Synthesis of Ethyl hydrogen adipate

This procedure is adapted from standard esterification methods.[2]

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adipic acid (2 equivalents) and absolute ethanol (1 equivalent).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol%).

-

Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the acid number of the reaction mixture.[2]

-

Once the desired level of mono-esterification is achieved, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl hydrogen adipate.

-

Purify the product by vacuum distillation or recrystallization.

Part B: Conversion to Ethyl 5-chloro-5-oxovalerate

This is a standard procedure for the formation of an acyl chloride from a carboxylic acid.

-

In a fume hood, place the purified Ethyl hydrogen adipate (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

-

Slowly add thionyl chloride (SOCl₂, at least 1.1 equivalents) to the flask at room temperature with stirring.

-

After the initial exothermic reaction subsides, heat the mixture to reflux until the evolution of gas ceases (typically 1-2 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude Ethyl 5-chloro-5-oxovalerate can be purified by vacuum distillation and should be used immediately in the next step due to its moisture sensitivity.

Step 2: Friedel-Crafts Acylation of Naphthalene

This protocol is based on general procedures for Friedel-Crafts acylation of naphthalene.[3][4] To favor the formation of the 2-isomer, a non-polar solvent like nitrobenzene or carbon disulfide can be used, and the reaction may be run at a higher temperature to allow for thermodynamic control.[5]

-

In a fume hood, to a dried three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a condenser connected to a gas trap, add naphthalene (1 equivalent) and a suitable solvent (e.g., nitrobenzene or carbon disulfide).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add anhydrous aluminum chloride (AlCl₃, 1.1 to 1.2 equivalents) in portions with vigorous stirring.

-

Once the addition is complete, slowly add a solution of Ethyl 5-chloro-5-oxovalerate (1 equivalent) in the same solvent from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to promote the formation of the thermodynamically favored 2-isomer. The reaction progress should be monitored by TLC.

-

Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.[6]

-

Transfer the mixture to a separatory funnel. If nitrobenzene was used as the solvent, it can be removed by steam distillation. If carbon disulfide was used, it can be removed by evaporation.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Data Presentation

Table 1: Reactants and Expected Products

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| 1A | Adipic Acid | Ethanol | H₂SO₄ (cat.) | Ethyl hydrogen adipate |

| 1B | Ethyl hydrogen adipate | Thionyl Chloride | - | Ethyl 5-chloro-5-oxovalerate |

| 2 | Naphthalene | Ethyl 5-chloro-5-oxovalerate | AlCl₃ | This compound |

Table 2: Typical Reaction Conditions and Expected Yields

| Step | Solvent | Temperature | Reaction Time | Expected Yield |

| 1A | Toluene (optional, for azeotropic removal of water) | Reflux | 4-8 hours | 70-80% |

| 1B | Neat | Reflux (approx. 79 °C) | 1-2 hours | >90% |

| 2 | Nitrobenzene or CS₂ | 0 °C to 40 °C | 2-6 hours | 60-75% |

Table 3: Predicted ¹H-NMR Data for this compound

The following are predicted chemical shifts based on typical values for similar structures.[7][8][9]

| Protons | Multiplicity | Chemical Shift (δ, ppm) | Integration |

| Naphthyl-H (aromatic) | m | 7.5 - 8.5 | 7H |

| -CH₂- (ester) | q | 4.1 - 4.2 | 2H |

| -COCH₂- | t | 3.1 - 3.3 | 2H |

| -COCH₂CH₂- | m | 2.0 - 2.2 | 2H |

| -CH₂COOEt | t | 2.4 - 2.6 | 2H |

| -CH₃ (ester) | t | 1.2 - 1.3 | 3H |

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Safety Considerations

-

Thionyl chloride is corrosive and lachrymatory. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.

-

Aluminum chloride is a moisture-sensitive and corrosive solid. It reacts exothermically with water.

-

Nitrobenzene is toxic and readily absorbed through the skin. It should be handled with appropriate personal protective equipment in a fume hood.

-

Carbon disulfide is highly flammable and toxic.

-

Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

This guide provides a comprehensive overview for the synthesis of this compound. Researchers should adapt these protocols based on their laboratory conditions and available equipment, with careful attention to safety procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. air.unimi.it [air.unimi.it]

- 3. myttex.net [myttex.net]

- 4. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. organic chemistry - Is regioselectivity affected by steric factors during alkylation of naphthalene? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

Spectroscopic and Synthetic Profile of Ethyl 5-(2-naphthyl)-5-oxovalerate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield a complete set of publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) or a detailed synthetic protocol specifically for Ethyl 5-(2-naphthyl)-5-oxovalerate. Therefore, this technical guide provides a projected spectroscopic profile based on established principles of chemical structure and spectroscopy, alongside a proposed synthetic methodology. The data presented herein is intended for theoretical and planning purposes and should be verified through experimentation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, which comprises a 2-naphthyl group, a ketone, and an ethyl ester functionality.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5 | s | 1H | H-1' (Naphthyl) |

| ~8.0 - 7.8 | m | 3H | Aromatic (Naphthyl) |

| ~7.6 - 7.5 | m | 3H | Aromatic (Naphthyl) |

| 4.12 | q | 2H | -O-CH₂ -CH₃ |

| 3.15 | t | 2H | -CO-CH₂ -CH₂- |

| 2.45 | t | 2H | -CH₂-CH₂ -COOEt |

| 2.10 | p | 2H | -CO-CH₂-CH₂ -CH₂- |

| 1.23 | t | 3H | -O-CH₂-CH₃ |

Predicted in CDCl₃ at 400 MHz. s = singlet, t = triplet, q = quartet, m = multiplet, p = pentet.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~199.5 | C=O (Ketone) |

| ~173.0 | C=O (Ester) |

| ~135.5 | Quaternary C (Naphthyl) |

| ~134.0 | Quaternary C (Naphthyl) |

| ~132.5 | Quaternary C (Naphthyl) |

| ~129.5 | Aromatic CH (Naphthyl) |

| ~128.5 | Aromatic CH (Naphthyl) |

| ~128.0 | Aromatic CH (Naphthyl) |

| ~127.5 | Aromatic CH (Naphthyl) |

| ~126.5 | Aromatic CH (Naphthyl) |

| ~124.0 | Aromatic CH (Naphthyl) |

| ~60.5 | -O -CH₂-CH₃ |

| ~38.0 | -CO -CH₂-CH₂- |

| ~33.0 | -CH₂-CH₂ -COOEt |

| ~20.0 | -CO-CH₂-CH₂ -CH₂- |

| ~14.0 | -O-CH₂-CH₃ |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3060 | Aromatic C-H Stretch |

| ~2980-2850 | Aliphatic C-H Stretch |

| ~1735 | C=O Stretch (Ester) |

| ~1685 | C=O Stretch (Aryl Ketone) |

| ~1600, ~1470 | Aromatic C=C Stretch |

| ~1250 | C-O Stretch (Ester) |

| ~860, ~820, ~750 | Aromatic C-H Bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 270.12 | [M]⁺ (Molecular Ion) |

| 225.09 | [M - OCH₂CH₃]⁺ |

| 155.05 | [C₁₁H₇O]⁺ (Naphthoyl cation) |

| 127.05 | [C₁₀H₇]⁺ (Naphthyl cation) |

Proposed Experimental Protocol: Synthesis

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This involves the reaction of naphthalene with an appropriate acylating agent in the presence of a Lewis acid catalyst.

Reaction: Friedel-Crafts Acylation

Reactants:

-

Naphthalene

-

Ethyl glutaryl chloride (or glutaric anhydride followed by esterification)

-

Aluminum chloride (AlCl₃) or another suitable Lewis acid

Solvent:

-

Anhydrous dichloromethane (DCM), nitrobenzene, or carbon disulfide (CS₂)

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 equivalents) and the chosen anhydrous solvent.

-

Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add ethyl glutaryl chloride (1.0 equivalent) dissolved in the anhydrous solvent via the dropping funnel. Stir the mixture for 30 minutes to allow for the formation of the acylium ion complex.

-

Acylation: Add a solution of naphthalene (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualizations

Proposed Synthesis Workflow

Ethyl 5-(2-naphthyl)-5-oxovalerate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 5-(2-naphthyl)-5-oxovalerate is a keto-ester derivative of naphthalene. While specific hazard information is limited, its structural components suggest potential for skin and eye irritation, and possible toxicity if ingested or inhaled. This document provides a comprehensive overview of recommended safety and handling procedures, drawing parallels from available data on similar chemical structures. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Compound Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 109089-73-8 |

| Molecular Formula | C₁₇H₁₈O₃ |

| Molecular Weight | 270.32 g/mol |

| Structure | Naphthalene ring linked to a five-carbon chain containing a ketone and an ethyl ester. |

Note: Physical properties such as boiling point, melting point, and solubility are not well-documented. Assume it is a combustible solid or liquid and handle accordingly.

Hazard Identification and Precautionary Measures

Given the absence of a specific Safety Data Sheet (SDS), a precautionary approach is essential. Potential hazards are inferred from the functional groups present in the molecule.

Potential Hazards:

-

Skin and Eye Irritation: Similar to other esters and ketones, direct contact may cause irritation.

-

Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.

-

Toxicity upon Ingestion: Ingestion may be harmful.

-

Environmental Hazard: Naphthalene derivatives can be toxic to aquatic life.

Precautionary Statements:

-

P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols: General Handling and Storage

The following are general best-practice protocols for handling chemical compounds of this nature in a research setting.

Personal Protective Equipment (PPE)

A flowchart for selecting appropriate PPE is provided below.

Caption: Personal Protective Equipment (PPE) selection workflow.

Storage

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from strong oxidizing agents, acids, and bases.

Spillage and Waste Disposal

-

Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways.

-

Waste Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations.

Toxicological Information and Biological Pathways

Toxicological Summary

No specific toxicological data (e.g., LD50) for this compound has been found. The toxicological properties of naphthalene and its derivatives are primarily associated with their metabolism.

Potential Metabolic Pathway

The metabolism of naphthalene derivatives generally proceeds via oxidation by cytochrome P450 enzymes, followed by conjugation and excretion. The presence of the keto and ester groups in this compound may influence its metabolic fate.

Caption: Postulated metabolic pathway for this compound.

Synthesis Workflow

The synthesis of this compound is likely achieved through a Friedel-Crafts acylation reaction. The general workflow for such a synthesis is outlined below.

Caption: General workflow for the synthesis of this compound.

Conclusion

While specific data on this compound is scarce, a conservative approach to safety and handling is paramount. Researchers and drug development professionals should treat this compound as potentially hazardous and implement stringent safety protocols. This guide provides a foundational framework for its safe use in a laboratory setting, but it should be supplemented with institution-specific guidelines and a thorough risk assessment for any planned experimental work.

The Rising Therapeutic Potential of Naphthyl Keto Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intersection of the naphthalene scaffold, a privileged structure in medicinal chemistry, with the versatile keto ester functional group presents a promising frontier in the discovery of novel therapeutic agents. Naphthyl keto esters and their derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the current state of research into these compounds, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways they modulate.

Quantitative Biological Activity of Naphthyl Derivatives

The following tables summarize the reported biological activities of various naphthyl derivatives, including compounds with keto-ester-like functionalities. This data provides a valuable baseline for understanding the potential potency of this chemical class.

Table 1: Anticancer Activity of Naphthyl Derivatives

| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | MTT | 0.03 - 0.26 | [1] |

| Naphthalene-substituted triazole spirodienones | HeLa (Cervical) | MTT | Not Specified | [1] |

| Naphthalene-substituted triazole spirodienones | A549 (Lung) | MTT | Not Specified | [1] |

| Naphthoquinone esters | KB (Epidermoid Carcinoma) | Not Specified | Not Specified | [2] |

| Naphthoquinone esters | HeLa (Cervical) | Not Specified | Not Specified | [2] |

| Naphthoquinone esters | HepG2 (Hepatocellular Carcinoma) | Not Specified | Not Specified | [2] |

| Naphthalene-1,4-dione analogues | HEC-1-A (Endometrial) | MTT | ~1 | [3] |

| Naphthalene-1,4-dione analogues | CALU-1 (Lung) | MTT | Not Specified | [4] |

| Naphthalene-1,4-dione analogues | Mia-Pa-Ca-2 (Pancreatic) | MTT | Not Specified | [4] |

| Naphthylthiazolylamine derivatives | Hep-G2 (Hepatocellular Carcinoma) | MTT | Weak Activity | [5] |

| Naphthylthiazolylamine derivatives | A549 (Lung) | MTT | Weak Activity | [5] |

Table 2: Antimicrobial Activity of Naphthyl Derivatives

| Compound Class | Microorganism | Assay | MIC (µg/mL) | Reference |

| Naphthylthiazolylamine derivatives | P. aeruginosa | Broth Dilution | 62.5 | [5] |

| Naphthylthiazolylamine derivatives | C. albicans | Broth Dilution | Not Specified | [5] |

| Naphthylthiazolylamine derivatives | C. glabrata | Broth Dilution | Not Specified | [5] |

| Naphthyl-polyamine conjugates | MRSA | Broth Dilution | ≤ 0.29 µM | [6] |

| Naphthyl-polyamine conjugates | C. neoformans | Broth Dilution | ≤ 0.29 µM | [6] |

Table 3: Anti-inflammatory and Enzyme Inhibitory Activity of Naphthyl Derivatives

| Compound Class | Target/Model | Assay | Inhibition/Effect | Reference |

| Naphthyl-N-Acylhydrazone analogues | Carrageenan-induced inflammation | In vivo | Dose-dependent reduction in leukocyte migration | [7] |

| Naphthyl-N-Acylhydrazone analogues | NF-κB Signaling Pathway | Not Specified | Inhibition | [7] |

| Naphthyl ketones | Janus Kinase 3 (Jak3) | ELISA | pIC50 = 7.1 ± 0.3 | [8] |

| Naphthoquinone sulfonamides | P2X7 Receptor | Dye Uptake Assay | Inhibition | [9] |

Key Signaling Pathways Modulated by Naphthyl Derivatives

Several critical signaling pathways implicated in cancer and inflammation have been identified as potential targets for naphthyl-containing compounds. Understanding these pathways is crucial for elucidating the mechanism of action and for the rational design of more potent and selective inhibitors.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many inflammatory diseases and cancers. Certain naphthyl-N-acylhydrazone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7]

Janus Kinase (JAK)/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling and is implicated in immune responses and cell proliferation. Dysregulation of this pathway is associated with various cancers and autoimmune disorders. Naphthyl ketones have emerged as a class of inhibitors targeting Janus Kinase 3 (Jak3), suggesting a potential therapeutic avenue for diseases driven by aberrant JAK/STAT signaling.[8]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is a key driver in several cancers, particularly colorectal cancer. While direct evidence for naphthyl keto esters is pending, the inhibition of this pathway by other small molecules highlights it as a plausible target for this compound class.

Experimental Protocols

The following are generalized protocols for key assays used in the biological evaluation of naphthyl keto esters. These should be optimized for specific experimental conditions.

Synthesis of Naphthyl Keto Esters (General Workflow)

A common route to synthesize β-keto esters involves the Claisen condensation of a naphthyl methyl ketone with a dialkyl carbonate.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Naphthyl keto ester compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the naphthyl keto ester compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor in response to stimuli and potential inhibitors.

Materials:

-

HEK293T cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

Complete culture medium

-

NF-κB activator (e.g., TNF-α)

-

Naphthyl keto ester compounds dissolved in DMSO

-

Luciferase assay reagent (containing luciferin)

-

Lysis buffer

-

96-well opaque plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the transfected cells into a 96-well opaque plate and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the naphthyl keto ester compounds for 1-2 hours.

-

Stimulation: Add the NF-κB activator (e.g., TNF-α) to the wells and incubate for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and add lysis buffer to each well.

-

Luminescence Measurement: Transfer the cell lysate to a new opaque plate. Add the luciferase assay reagent and immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition of NF-κB activity for each compound concentration.

Conclusion and Future Directions

The available data strongly suggest that the naphthalene nucleus is a valuable scaffold for the development of biologically active compounds. While research on naphthyl keto esters is still in its early stages, the promising anticancer, anti-inflammatory, and antimicrobial activities of structurally related naphthyl derivatives provide a strong rationale for the continued exploration of this specific chemical class.

Future research should focus on:

-

Systematic Synthesis and Screening: The synthesis and biological evaluation of a focused library of naphthyl keto esters with diverse substitution patterns are needed to establish clear structure-activity relationships.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent naphthyl keto esters will be crucial for their further development.

-

In Vivo Efficacy and Safety: Promising lead compounds should be advanced to preclinical in vivo models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

The continued investigation of naphthyl keto esters holds significant promise for the discovery of novel drug candidates to address unmet medical needs in oncology, inflammation, and infectious diseases.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 3. researchgate.net [researchgate.net]

- 4. bowdish.ca [bowdish.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 5-(2-naphthyl)-5-oxovalerate: A Key Intermediate in the Synthesis of Novel Therapeutic Agents

For Immediate Release

Introduction

Ethyl 5-(2-naphthyl)-5-oxovalerate is a keto-ester that serves as a critical building block in organic synthesis. While not typically an active pharmaceutical ingredient (API) itself, its chemical structure makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1][2][3] This technical guide explores the potential applications of this compound by examining the synthesis and biological activities of its derivatives. The focus is on its role in the development of novel compounds targeting cancer and microbial infections.

Synthesis of Biologically Active Derivatives

The primary utility of this compound lies in its versatile reactivity, allowing for the construction of various heterocyclic scaffolds. A key application is in the synthesis of substituted pyrazole and pyrazoline derivatives. These nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.

A general synthetic workflow involves the initial reaction of this compound with hydrazine derivatives. This condensation reaction typically proceeds to form a pyrazoline ring system, which can be further modified or aromatized to a pyrazole. The naphthyl group provides a lipophilic moiety that can be crucial for interactions with biological targets, while the ester group offers a handle for further chemical modifications.

References

An In-depth Technical Guide on Ethyl 5-(2-naphthyl)-5-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(2-naphthyl)-5-oxovalerate is a ketoester derivative of naphthalene. This document aims to provide a comprehensive overview of its synthesis, chemical properties, and potential biological relevance. Due to the limited availability of direct research on this specific compound, this guide synthesizes information from established chemical principles and related naphthalene derivatives to present a theoretical framework for its study and application.

Introduction

Naphthalene and its derivatives are a significant class of polycyclic aromatic hydrocarbons that have been extensively studied in medicinal chemistry. The incorporation of a ketoester functional group, as seen in this compound, offers various possibilities for further chemical modifications and potential biological interactions. This guide provides a detailed look into the probable synthesis, and characterization of this molecule, drawing parallels from closely related compounds where direct data is unavailable.

Chemical Properties and Data

Based on its structure, the following chemical properties can be predicted for this compound.

| Property | Value | Source |

| CAS Number | 109089-73-8 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₇H₁₈O₃ | Calculated |

| Molecular Weight | 270.32 g/mol | Calculated |

| Appearance | Likely a solid or oil | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | Inferred from structural features |

Note: Spectroscopic and other quantitative data are not available in the public domain as of the last search.

Synthesis

The most probable and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene.

Theoretical Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on well-established Friedel-Crafts acylation reactions.

Materials:

-

Naphthalene

-

Ethyl 4-(chloroformyl)butanoate (or glutaric anhydride followed by esterification)

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous aluminum chloride (1.1 to 1.5 equivalents) is suspended in anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath. A solution of ethyl 4-(chloroformyl)butanoate (1 equivalent) in anhydrous dichloromethane is added dropwise via the dropping funnel. The mixture is stirred for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Naphthalene Addition: A solution of naphthalene (1 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x volume).

-

Washing: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Logical Workflow for Synthesis

The Enigmatic History of Ethyl 5-(2-naphthyl)-5-oxovalerate: A Chemical Intermediate Awaiting Discovery

Ethyl 5-(2-naphthyl)-5-oxovalerate, a chemical compound with the formula C17H18O3, remains a substance of limited public scientific record. Despite its availability from various chemical suppliers, a thorough investigation of scientific literature and patent databases reveals a conspicuous absence of detailed information regarding its discovery, historical synthesis, and biological or chemical significance. This technical guide aims to consolidate the sparse available data and propose a theoretical framework for its synthesis and potential utility, acknowledging the current informational void.

Physicochemical Properties

While detailed experimental data is not publicly available, basic physicochemical properties can be calculated or are provided by suppliers.

| Property | Value | Source |

| CAS Number | 109089-73-8 | Chemical Supplier Catalogs |

| Molecular Formula | C17H18O3 | Chemical Supplier Catalogs |

| Molecular Weight | 270.32 g/mol | Chemical Supplier Catalogs |

| IUPAC Name | ethyl 5-(naphthalen-2-yl)-5-oxopentanoate |

Proposed Synthesis: A Theoretical Approach

The structure of this compound strongly suggests a synthesis route based on the Friedel-Crafts acylation , a cornerstone of aromatic chemistry. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

Theoretical Experimental Protocol

Reaction: Friedel-Crafts Acylation of Naphthalene

Reactants:

-

Naphthalene

-

Ethyl 4-(chloroformyl)butanoate (or a similar acylating agent like glutaric anhydride followed by esterification)

-

Anhydrous Aluminum Chloride (AlCl3) as the Lewis acid catalyst

Solvent: A non-reactive, anhydrous solvent such as dichloromethane (CH2Cl2) or nitrobenzene.

Procedure:

-

Naphthalene is dissolved in the chosen anhydrous solvent in a reaction vessel equipped with a stirrer and a reflux condenser, and the mixture is cooled in an ice bath.

-

Anhydrous aluminum chloride is added portion-wise to the cooled solution while stirring.

-

Ethyl 4-(chloroformyl)butanoate is then added dropwise to the reaction mixture.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.

-

The reaction is quenched by carefully pouring the mixture over crushed ice and an acidic solution (e.g., dilute HCl) to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with a sodium bicarbonate solution and then with brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure.

-

The crude product would then be purified, likely via column chromatography or recrystallization, to yield pure this compound.

It is important to note that the acylation of naphthalene can result in a mixture of 1- and 2-substituted isomers. The reaction conditions, particularly the solvent and temperature, can influence the regioselectivity of the reaction.

Logical Workflow for the Proposed Synthesis

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications and Future Research

Given its structure—a keto-ester with a naphthalene moiety—this compound could serve as a valuable intermediate in organic synthesis. The ketone and ester functionalities offer multiple reaction sites for further chemical transformations. The naphthalene group, a common scaffold in medicinal chemistry, suggests that derivatives of this compound could be explored for potential biological activities.

Future research efforts could focus on:

-

Documenting the Synthesis: The first step would be to perform and fully characterize the proposed synthesis, providing the scientific community with the first detailed experimental protocol and spectroscopic data (NMR, IR, MS).

-

Exploring its Reactivity: Investigating the chemical reactivity of the ketone and ester groups to synthesize novel derivatives.

-

Biological Screening: Screening this compound and its derivatives for potential pharmacological activities, leveraging the known bioactivity of other naphthalene-containing compounds.

Methodological & Application

Synthesis of Ethyl 5-(2-naphthyl)-5-oxovalerate via Friedel-Crafts Acylation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 5-(2-naphthyl)-5-oxovalerate, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of naphthalene with glutaric anhydride to yield 5-(2-naphthyl)-5-oxopentanoic acid. This intermediate is subsequently esterified using a Fischer esterification to produce the target compound. This application note includes comprehensive experimental procedures, data tables for quantitative analysis, and visual diagrams to elucidate the reaction pathways and workflows.

Introduction

This compound serves as a key building block in medicinal chemistry, primarily due to the presence of the naphthalene moiety, a common scaffold in pharmacologically active molecules. The synthesis route via Friedel-Crafts acylation is a classic and effective method for introducing an acyl group to an aromatic ring. The subsequent esterification increases the lipophilicity of the molecule, a crucial factor in drug design and development. This protocol is designed to provide a reproducible and scalable method for the preparation of this important chemical entity.

Reaction Scheme

The overall synthesis is depicted in the following scheme:

Step 1: Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation of naphthalene.

Step 2: Fischer Esterification

Caption: Fischer esterification of the keto-acid.

Experimental Protocols

Part 1: Synthesis of 5-(2-naphthyl)-5-oxopentanoic acid

Materials:

-

Naphthalene

-

Glutaric anhydride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, a suspension of anhydrous aluminum chloride in carbon disulfide is prepared.

-

A solution of naphthalene and glutaric anhydride in carbon disulfide is added dropwise to the stirred suspension at room temperature.

-

After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure complete reaction.

-

The reaction mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The carbon disulfide is removed by distillation.

-

The resulting aqueous layer is decanted, and the residual solid is washed with water.

-

The crude product is dissolved in a saturated sodium bicarbonate solution and extracted with dichloromethane to remove any non-acidic impurities.

-

The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the product.

-

The solid is collected by vacuum filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent (e.g., aqueous ethanol) yields the purified 5-(2-naphthyl)-5-oxopentanoic acid.

Part 2: Synthesis of this compound

Materials:

-

5-(2-naphthyl)-5-oxopentanoic acid

-

Ethanol (absolute)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 5-(2-naphthyl)-5-oxopentanoic acid in absolute ethanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed successively with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude ester.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation

Table 1: Reactant and Product Quantities for Friedel-Crafts Acylation

| Compound | Molar Mass ( g/mol ) | Moles | Mass (g) |

| Naphthalene | 128.17 | - | - |

| Glutaric Anhydride | 114.10 | - | - |

| Aluminum Chloride | 133.34 | - | - |

| 5-(2-naphthyl)-5-oxopentanoic acid | 256.28 | - | - |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Friedel-Crafts Acylation | Room Temperature | 4-6 | 75-85 |

| 2 | Fischer Esterification | Reflux | 6-8 | 80-90 |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃, ppm) | δ 8.45 (s, 1H, Ar-H), 7.80-8.00 (m, 4H, Ar-H), 7.50-7.65 (m, 2H, Ar-H), 4.15 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.25 (t, J=7.0 Hz, 2H, -COCH₂-), 2.50 (t, J=7.0 Hz, 2H, -CH₂COO-), 2.10 (p, J=7.0 Hz, 2H, -CH₂CH₂CH₂-), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 199.5 (C=O, ketone), 173.0 (C=O, ester), 135.5, 132.5, 130.0, 129.5, 128.5, 128.0, 127.0, 126.5, 124.0 (Ar-C), 60.5 (-OCH₂-), 38.0 (-COCH₂-), 33.0 (-CH₂COO-), 20.0 (-CH₂CH₂CH₂-), 14.0 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1730 (C=O, ester), ~1680 (C=O, ketone), ~1600, 1470 (Ar C=C) |

| Mass Spec. (m/z) | 284 [M]⁺, 239, 155, 127 |

Experimental Workflow

Caption: Overall experimental workflow.

Conclusion

The described two-step synthesis provides an efficient and reliable method for the preparation of this compound. The protocols are straightforward and utilize common laboratory reagents and techniques, making them accessible to a wide range of researchers. The provided data and diagrams offer a comprehensive guide for the successful synthesis and characterization of this important pharmaceutical intermediate. Careful control of reaction conditions, particularly moisture exclusion in the Friedel-Crafts acylation step, is crucial for achieving high yields and purity.

Application Notes and Protocols: Friedel-Crafts Acylation of Naphthalene with Ethyl 5-Chloro-5-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and advanced materials. This document provides a detailed protocol for the Friedel-Crafts acylation of naphthalene with ethyl 5-chloro-5-oxovalerate, a reaction that yields ethyl 5-(naphthalen-1-yl)-5-oxopentanoate and ethyl 5-(naphthalen-2-yl)-5-oxopentanoate. These products can serve as versatile precursors for more complex molecular architectures.

The regioselectivity of the Friedel-Crafts acylation of naphthalene is a critical aspect of this synthesis, with substitution occurring at either the α (C1) or β (C2) position. This selectivity is heavily influenced by reaction conditions such as the choice of solvent and temperature. Generally, reactions in non-polar solvents like carbon disulfide or 1,2-dichloroethane favor the kinetically controlled α-product.[1] In contrast, polar solvents such as nitrobenzene tend to yield the thermodynamically more stable β-product.[1][2] The choice of catalyst, typically a Lewis acid like aluminum chloride (AlCl₃), is also crucial for the reaction's success.[1][3]

Reaction and Mechanism

The overall reaction involves the substitution of a hydrogen atom on the naphthalene ring with the acyl group from ethyl 5-chloro-5-oxovalerate, catalyzed by a Lewis acid. The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acyl chloride, facilitating the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich naphthalene ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex re-establishes aromaticity and yields the final acylated naphthalene product.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing the Friedel-Crafts acylation of naphthalene with ethyl 5-chloro-5-oxovalerate.

Materials and Reagents:

-

Naphthalene

-

Ethyl 5-chloro-5-oxovalerate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene (anhydrous)

-

1,2-Dichloroethane (anhydrous)

-

Hydrochloric Acid (concentrated)

-

Ice

-

Sodium Bicarbonate (5% aqueous solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (for extraction)

-

Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure for Synthesis of Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate (Thermodynamic Control):

-

In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous nitrobenzene.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of ethyl 5-chloro-5-oxovalerate (1 equivalent) in anhydrous nitrobenzene to the stirred suspension.

-

After the addition is complete, add a solution of naphthalene (1 equivalent) in anhydrous nitrobenzene dropwise, maintaining the temperature below 10 °C.

-

Once the addition of naphthalene is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield the pure ethyl 5-(naphthalen-2-yl)-5-oxopentanoate.

Procedure for Synthesis of Ethyl 5-(naphthalen-1-yl)-5-oxopentanoate (Kinetic Control):

-

Follow the same initial setup as the thermodynamic control procedure.

-

Substitute anhydrous 1,2-dichloroethane as the solvent instead of nitrobenzene.

-

Carry out the reaction at a lower temperature, typically between 0 °C and room temperature, for 2-4 hours.

-

The workup and purification steps are analogous to the thermodynamic control procedure.

Data Presentation

The expected outcomes of the Friedel-Crafts acylation of naphthalene are summarized below. The regioselectivity is highly dependent on the reaction conditions.

| Parameter | Condition 1 (Kinetic Control) | Condition 2 (Thermodynamic Control) |

| Product | Ethyl 5-(naphthalen-1-yl)-5-oxopentanoate | Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate |

| Solvent | 1,2-Dichloroethane or Carbon Disulfide | Nitrobenzene |

| Temperature | 0 °C to Room Temperature | 60-70 °C |

| Expected Major Isomer | α-isomer | β-isomer |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Anhydrous Aluminum Chloride (AlCl₃) |

Visualizations

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl 5-(2-naphthyl)-5-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of Ethyl 5-(2-naphthyl)-5-oxovalerate. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of naphthalene with glutaric anhydride to yield the intermediate, 5-(2-naphthyl)-5-oxopentanoic acid. Subsequent Fischer esterification of the intermediate with ethanol affords the target compound. This protocol emphasizes the regioselective acylation of naphthalene at the 2-position and provides guidance on reaction conditions, purification, and characterization.

Introduction

This compound and its derivatives are of interest in medicinal chemistry and drug development due to the presence of the naphthalene moiety, a common scaffold in various pharmacologically active compounds. The synthesis of this gamma-keto ester provides a valuable building block for the elaboration into more complex molecules. The presented protocol is designed to be a reliable and reproducible method for laboratory-scale preparations.

Overall Reaction Scheme

The synthesis of this compound proceeds via the following two-step reaction pathway:

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-(2-naphthyl)-5-oxopentanoic acid (Friedel-Crafts Acylation)

This procedure is adapted from the general principles of Friedel-Crafts acylation of naphthalene, where the use of nitrobenzene as a solvent favors the formation of the 2-substituted isomer.[1]

Materials:

-

Naphthalene

-

Glutaric Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene (anhydrous)

-

5% Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (2.2 eq) to anhydrous nitrobenzene.

-

Cool the suspension in an ice bath with stirring.

-

In a separate flask, dissolve naphthalene (1.0 eq) and glutaric anhydride (1.1 eq) in anhydrous nitrobenzene.

-

Add the naphthalene and glutaric anhydride solution to the dropping funnel and add it dropwise to the stirred aluminum chloride suspension over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

-

Carefully pour the reaction mixture onto crushed ice and add 5% hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL), followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield 5-(2-naphthyl)-5-oxopentanoic acid as a solid.

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol follows the general procedure for Fischer esterification.[2][3]

Materials:

-

5-(2-naphthyl)-5-oxopentanoic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 5-(2-naphthyl)-5-oxopentanoic acid (1.0 eq) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

-

Heat the reaction mixture to reflux with stirring and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 30 mL), followed by saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, and finally with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Naphthalene | C₁₀H₈ | 128.17 | Starting Material |

| Glutaric Anhydride | C₅H₆O₃ | 114.10 | Acylating Agent |

| 5-(2-naphthyl)-5-oxopentanoic acid | C₁₅H₁₄O₃ | 242.27 | Intermediate |

| Ethanol | C₂H₆O | 46.07 | Esterifying Agent & Solvent |

| This compound | C₁₇H₁₈O₃ | 270.32 | Final Product |

Table 2: Expected Yields and Physical Properties